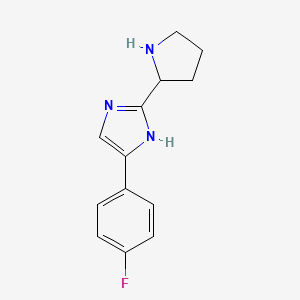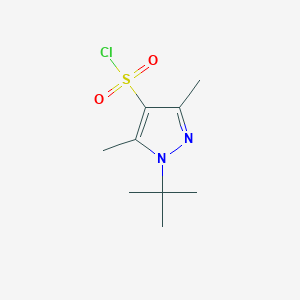
4-(トリフルオロメトキシ)-1H-インドール-2-カルボン酸メチル
説明
Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated organic compound characterized by its indole core structure and trifluoromethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)aniline as the starting material.
Indole Formation: The aniline undergoes cyclization to form the indole ring. This can be achieved through the Fischer indole synthesis, which involves heating the aniline with a ketone in the presence of an acid catalyst.
Carboxylation: The indole ring is then carboxylated to introduce the carboxylate group. This can be done using reagents like carbon monoxide in the presence of a palladium catalyst.
Methylation: Finally, the carboxylate group is methylated using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and large-scale reactors are used to ensure consistent quality and yield. Process optimization, including temperature control and reaction time, is crucial for industrial-scale production.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carboxylic alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound has been studied for its potential biological activity. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in pharmaceuticals. Its fluorinated nature may enhance the bioavailability and stability of drug molecules.
Industry: In the chemical industry, it is used as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with a trifluoromethoxy group are often used in the design of inhibitors of soluble epoxide hydrolase (sEH), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, in the case of sEH inhibitors, the compound binds to the active site of the enzyme, preventing it from carrying out its function .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For an sEH inhibitor, the result of action could be a decrease in inflammation and blood pressure .
類似化合物との比較
Methyl 4-(trifluoromethoxy)benzoate: This compound has a similar structure but lacks the indole ring.
N-Methyl-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of the carboxylate group.
Uniqueness: Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c1-17-10(16)8-5-6-7(15-8)3-2-4-9(6)18-11(12,13)14/h2-5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAFUVQADNZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1518039.png)

![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)
![2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1518045.png)




![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)




![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
